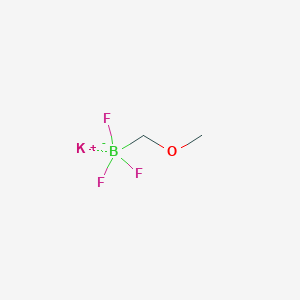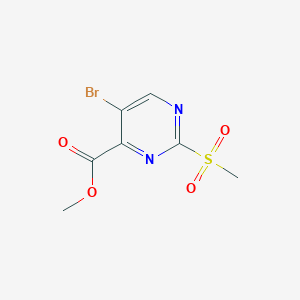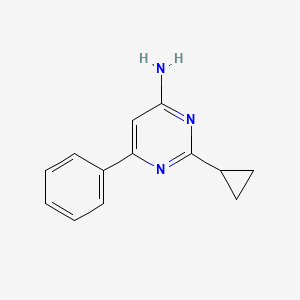
2-环丙基-6-苯基嘧啶-4-胺
描述
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-phenylpyrimidin-4-amine” is not directly available from the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-phenylpyrimidin-4-amine” are not directly available from the search results .
科学研究应用
食品中的杂环胺和致癌性
- 研究已经广泛分析了在熟肉中形成的杂环芳香胺,如 PhIP,以及它们在啮齿动物中的致癌作用,突出了在食品和生物样品中检测这些化合物的必要性。先进的分析技术,包括液相色谱结合质谱,对于灵敏且选择性地检测 HAA 及其代谢物至关重要,为它们的生物效应和暴露水平提供见解 (Teunissen 等人,2010).
食品安全和 HAA 缓解
- 在食品加工过程中 HAA 的形成、分析和缓解的研究强调了控制饮食中这些化合物的必要性。加工温度和时间以及化学成分等因素显着影响 HAA 的生成。诸如使用抗氧化剂和预处理的策略可以降低 HAA 水平,对降低与加工肉类饮食摄入相关的癌症风险具有影响 (Chen 等人,2020).
生物胺的分析方法
- Önal (2007) 的综述重点关注食品中生物胺 (BA) 的分析,强调了它们由于毒性和作为食品新鲜度或腐败指标的重要性。各种色谱方法,尤其是采用衍生化技术的 HPLC,对于量化 BA 至关重要,有助于食品安全和质量保证 (Önal,2007).
含氮化合物的降解
- 通过高级氧化工艺 (AOP) 降解含氮化合物,包括胺和偶氮染料,对于减轻这些持久性污染物的环境影响至关重要。Bhat 和 Gogate (2021) 的综述探讨了各种 AOP 在分解这些化合物方面的有效性,强调了优化处理条件以实现有效降解的重要性 (Bhat & Gogate,2021).
有机合成中的催化
- 在开发治疗上重要的材料的背景下,探索了自由基环化和使用杂化催化剂合成碳环和杂环化合物。重点介绍了对区域化学的选择性以及这些反应在合成具有潜在生理活性的化合物中的应用,表明此类方法在合成复杂分子(包括潜在药物)中的相关性 (Parmar, Vala, & Patel,2023).
安全和危害
属性
IUPAC Name |
2-cyclopropyl-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-8-11(9-4-2-1-3-5-9)15-13(16-12)10-6-7-10/h1-5,8,10H,6-7H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOLIKPDQOESJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



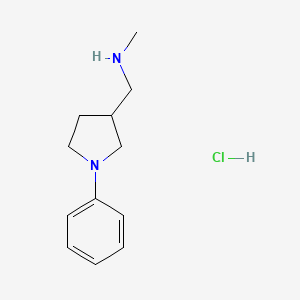
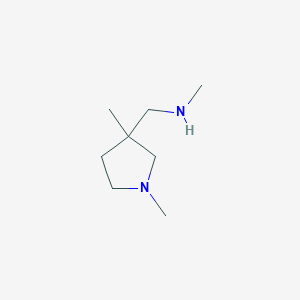
![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)
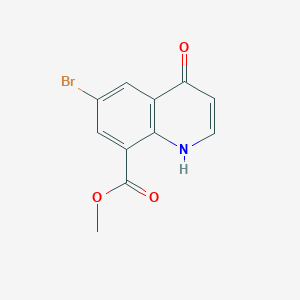
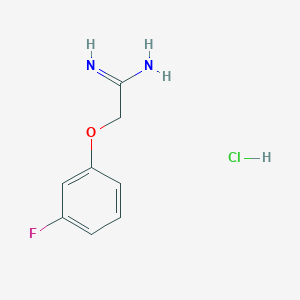
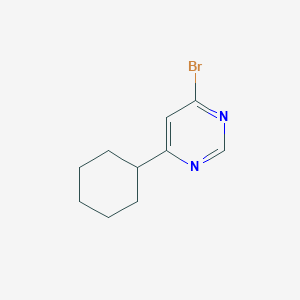
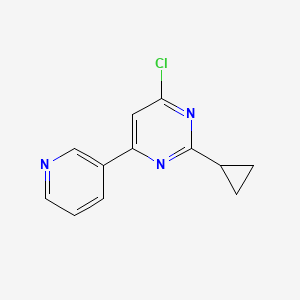
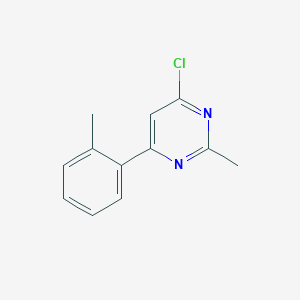
![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)
